PLX7922 structure and chemical properties
PLX7922 structure and chemical properties
An In-depth Technical Guide to PLX7922
PLX7922 is a potent and selective inhibitor of the RAF family of kinases, particularly targeting the BRAFV600E mutant, a common driver mutation in various cancers, including melanoma.[1][2] Developed as a "paradox breaker," PLX7922 is designed to inhibit signaling in cancer cells with BRAF mutations without causing the paradoxical activation of the MAPK pathway in wild-type BRAF cells, a significant side effect of first-generation RAF inhibitors.[2][3] This guide provides a detailed overview of the chemical properties, mechanism of action, and relevant experimental data for PLX7922.
Chemical Structure and Properties
PLX7922 is a complex heterocyclic molecule. Its chemical identity and key properties are summarized below.
| Property | Value |
| IUPAC Name | N'-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-N-ethyl-N-methylsulfuric diamide |
| Molecular Formula | C23H28FN7O2S2 |
| Molecular Weight | 464.58 g/mol [1] |
| SMILES String | O=S(NC1=C(F)C(C2=C(C3=CC=NC(N)=N3)SC(C(C)(C)C)=N2)=CC=C1)(N(CC)C)=O[1] |
| CAS Number | 1393465-74-1 |
Mechanism of Action
PLX7922 functions as an ATP-competitive inhibitor of RAF kinases. Its primary target is the constitutively active BRAFV600E mutant protein, which drives aberrant signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway.
In cells harboring the BRAFV600E mutation, the MAPK pathway is perpetually active, leading to uncontrolled cell proliferation and survival.[4] PLX7922 binds to the ATP-binding pocket of the BRAFV600E kinase, preventing the phosphorylation and subsequent activation of its downstream target, MEK. This, in turn, prevents the phosphorylation of ERK, leading to the inhibition of the entire signaling cascade and ultimately causing cell cycle arrest and apoptosis in cancer cells.[5]
A key feature of PLX7922 is its classification as a "paradox breaker".[2] First-generation RAF inhibitors, while effective against BRAF-mutant tumors, can cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream mutations (e.g., in RAS). This occurs because inhibitor binding can promote the dimerization of RAF proteins, leading to transactivation. PLX7922 is designed to inhibit BRAFV600E signaling without promoting this paradoxical activation in wild-type BRAF contexts.[2][3] However, in cell lines with mutant NRAS, PLX7922 has been shown to activate pERK.[1]
Experimental Data
The biological activity of PLX7922 has been characterized through various in vitro and in vivo studies.
| Experiment Type | Cell Context | Concentration Range | Effect |
| pERK Inhibition | BRAFV600E cell lines | 1-1000 nM | Inhibition of ERK phosphorylation[1] |
| pERK Activation | NRAS mutant cell lines (e.g., B9, IPC-298) | 1-1000 nM | Activation of ERK phosphorylation[1] |
| In Vivo Solubility | N/A | N/A | ≥ 2.5 mg/mL in various formulations[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of PLX7922.
In Vivo Formulation Protocol
For animal studies, PLX7922 is often formulated to ensure adequate solubility and bioavailability. A common protocol is as follows:
-
Prepare a stock solution of PLX7922 in 100% DMSO.
-
Sequentially add co-solvents. For a final solution, the volumetric ratio is typically:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1]
Western Blot for MAPK Pathway Activation
Western blotting is a standard technique to measure the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following treatment with an inhibitor.
Protocol Outline:
-
Cell Lysis: Treat cancer cell lines (e.g., BRAFV600E mutant melanoma cells) with varying concentrations of PLX7922 for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-pMEK, anti-total MEK, anti-pERK, anti-total ERK, and a loading control like β-Actin).[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[6]
-
Detection: Visualize the protein bands using an ECL (chemiluminescence) detection kit and quantify the band intensity to determine the relative levels of protein phosphorylation.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4xv3 - B-Raf Kinase V600E oncogenic mutant in complex with PLX7922 - Summary - Protein Data Bank Japan [pdbj.org]
- 3. Inhibition of mutant BRAF splice variant signaling by next-generation, selective RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]
